N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(2-propan-2-yloxan-4-yl)acetamide
Description
N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(2-propan-2-yloxan-4-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an oxathiane ring and an acetamide group, which contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(2-propan-2-yloxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO5S/c1-11(2)14-7-12(3-4-21-14)8-15(17)16-9-13-10-22(18,19)6-5-20-13/h11-14H,3-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQFDWNEEYNQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)CC(=O)NCC2CS(=O)(=O)CCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(2-propan-2-yloxan-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxathiane Ring: The oxathiane ring can be synthesized through the reaction of a suitable diol with a sulfur-containing reagent under acidic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the oxathiane intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Final Coupling: The final step involves coupling the oxathiane-acetamide intermediate with the 2-(2-propan-2-yloxan-4-yl) group using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(2-propan-2-yloxan-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or thiols replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Amide derivatives, thioethers
Scientific Research Applications
N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(2-propan-2-yloxan-4-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(2-propan-2-yloxan-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can disrupt metabolic pathways.
Interacting with Proteins: Modulating protein-protein interactions, which can affect cellular signaling and function.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to cell death in certain contexts.
Comparison with Similar Compounds
N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(2-propan-2-yloxan-4-yl)acetamide can be compared with other similar compounds, such as:
- N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-propylsulfonylpiperidine-2-carboxamide
- N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(3-fluorophenyl)-2-morpholin-4-ylacetamide
These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of the oxathiane ring and acetamide group in this compound contributes to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
